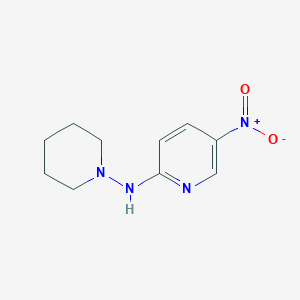

5-nitro-N-(piperidin-1-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-nitro-N-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-4-5-10(11-8-9)12-13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNLQHKPVCTUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-N-(piperidin-1-yl)pyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method is to start with 2-chloropyridine, which undergoes nitration to introduce the nitro group at the 5-position. The resulting 5-nitro-2-chloropyridine is then reacted with piperidine under suitable conditions to replace the chlorine atom with a piperidin-1-yl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5-nitro-N-(piperidin-1-yl)pyridin-2-amine can undergo reduction to form an amino group, resulting in 5-amino-N-(piperidin-1-yl)pyridin-2-amine.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 5-amino-N-(piperidin-1-yl)pyridin-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Nitro-N-(piperidin-1-yl)pyridin-2-amine features a nitro group and a piperidine moiety attached to a pyridine ring. This unique structure contributes to its reactivity and ability to interact with biological targets, making it a valuable compound in drug development and other scientific investigations.

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of pharmaceutical agents. Its structural components allow for modifications that can enhance therapeutic efficacy and specificity. Notably, it has been investigated for potential anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells .

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including enzyme inhibition and receptor modulation.

- Neurological Effects : Its structural similarity to known nitric oxide synthase (NOS) inhibitors positions it as a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

In materials science, the compound is explored for its electronic properties, which may lead to applications in organic electronics or sensors. The ability of the nitro group to undergo reduction can create reactive intermediates useful in developing novel materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- In Vitro Studies : Assays have demonstrated that derivatives of this compound effectively inhibit specific enzyme activities linked to cancer progression. Modifications to the piperidine structure have shown improved binding affinities towards certain receptors, enhancing therapeutic profiles .

- Animal Models : In vivo studies indicate that compounds similar to this compound can reduce inflammation and exhibit neuroprotective effects. These findings support further exploration into its potential as a treatment for inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis and exhibits cytotoxic effects on tumor cells |

| Neurological Effects | Potential treatment for neurodegenerative diseases via NOS inhibition |

| Enzyme Inhibition | Inhibits specific enzymes related to cancer progression |

| Material Properties | Explored for electronic properties in organic electronics |

Mechanism of Action

The mechanism of action of 5-nitro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Solid-State Properties : Piperidinyl and phenylethyl substituents influence crystal packing via C-H···π and hydrogen-bonding interactions. The piperidinyl group in the target compound promotes a planar molecular conformation, favoring dense packing .

- Pharmacological Potential: Oxadiazole-pyridinamine hybrids (e.g., compound 1c in ) show selective anticancer activity against HOP-92 cells, suggesting that similar derivatives of this compound could be explored for targeted therapies .

- Synthetic Flexibility : Copper-catalyzed cross-coupling reactions (e.g., in ) enable the introduction of alkynyl or halogen substituents, offering routes to diversify the pyridine core .

Biological Activity

5-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a pyridine ring, which is further substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may induce cellular damage or modulate signaling pathways. Additionally, the piperidine moiety enhances binding affinity to various proteins and enzymes, influencing their activity and function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the piperidine ring allows for effective interaction with bacterial enzymes and receptors, potentially inhibiting their function .

Anticancer Activity

Studies have explored the compound's anticancer potential, particularly through its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells . Table 1 summarizes findings related to its anticancer activity.

| Activity | Target | Inhibition (%) | Reference |

|---|---|---|---|

| Anticancer | Dihydrofolate reductase | High | |

| Antimicrobial | Bacterial enzymes | Moderate |

Analgesic Effects

Recent studies have investigated the analgesic properties of related piperidine derivatives. These compounds have shown promise in treating nociceptive and neuropathic pain by acting as dual ligands for histamine H3 and sigma-1 receptors. The structural characteristics of the piperidine moiety are critical for their analgesic activity .

Case Studies

- Histamine H3/Sigma-1 Receptor Ligands : In a study focusing on dual receptor ligands, compounds similar to this compound demonstrated significant analgesic effects in animal models. The study highlighted the importance of the piperidine structure in enhancing receptor binding and activity .

- Inhibition of Cholinesterases : Another case study examined derivatives that included the piperidine moiety for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibited dual inhibition properties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic methodologies are recommended for achieving regioselective nitration and piperidinyl substitution in pyridine derivatives like 5-nitro-N-(piperidin-1-yl)pyridin-2-amine?

Answer:

Regioselective synthesis of nitro- and piperidinyl-substituted pyridines requires careful control of reaction conditions. For nitration, direct electrophilic substitution on pyridine rings is challenging due to electron-deficient aromatic systems. Pre-functionalization via pyridine N-oxides (e.g., using TFAA-mediated activation) enhances reactivity at specific positions, as demonstrated in analogous 2-aminopyridine syntheses . Piperidinyl substitution can be achieved via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3/DMF), leveraging the electron-withdrawing nitro group to activate the pyridine ring. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (1H/13C) and LC-MS are critical to confirm regiochemistry .

Basic: How should researchers validate the structural and electronic properties of this compound?

Answer:

- Spectroscopy: 1H NMR can confirm the presence of piperidinyl protons (δ 1.4–2.8 ppm) and aromatic protons (δ 8.0–9.0 ppm). NOESY experiments resolve spatial proximity between the nitro group and piperidinyl substituent.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C10H14N4O2; expected [M+H]+: 247.1052).

- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms nitro-group orientation, as seen in structurally similar pyridine derivatives .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) and compare with experimental UV-Vis data .

Advanced: How can computational tools address discrepancies between predicted and observed reactivity of this compound in catalytic systems?

Answer:

Contradictions between theoretical and experimental reactivity often arise from solvent effects, steric hindrance, or unaccounted transition states. Methodological steps include:

Multi-scale Modeling: Combine DFT (for electronic structure) with molecular dynamics (MD) to simulate solvation and steric effects .

Transition State Analysis: Use IRC (intrinsic reaction coordinate) calculations to map reaction pathways and identify kinetic barriers.

Experimental Validation: Compare computational predictions with kinetic studies (e.g., Arrhenius plots) under controlled conditions .

For example, discrepancies in nitro-group reduction potentials can be resolved by incorporating explicit solvent molecules (e.g., DMSO) in simulations .

Advanced: What strategies optimize the compound’s stability under catalytic conditions, given the electron-deficient pyridine core?

Answer:

- Ligand Design: Introduce electron-donating substituents (e.g., methyl groups) to modulate electron density, balancing reactivity and stability.

- Protection/Deprotection: Temporarily protect the nitro group (e.g., as a silyl ether) during harsh reactions, then regenerate it post-catalysis.

- Solvent Screening: Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize charged intermediates.

- In Situ Monitoring: Employ techniques like in situ IR or Raman spectroscopy to detect decomposition pathways .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for nitro-group orientation?

Answer:

- Multi-technique Analysis: Pair X-ray crystallography (definitive bond-length/angle data) with solid-state NMR to assess dynamic behavior in the crystal lattice .

- Temperature-Dependent Studies: Collect XRD data at multiple temperatures to identify thermal motion artifacts.

- Computational Refinement: Use Hirshfeld surface analysis to validate crystallographic packing against DFT-optimized geometries .

Advanced: What methodologies assess the compound’s potential as a ligand in metal-catalyzed cross-coupling reactions?

Answer:

- Coordination Studies: Titrate the compound with metal salts (e.g., PdCl2) and monitor shifts in UV-Vis or NMR spectra to confirm chelation.

- Catalytic Screening: Test activity in model reactions (e.g., Suzuki-Miyaura coupling) under varied conditions (temperature, base, solvent).

- Theoretical Insights: Calculate metal-ligand binding energies (DFT) and compare with experimental turnover frequencies (TOFs) .

Basic: What safety protocols are critical when handling nitro-substituted pyridines like this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of nitro-compound dust/aerosols.

- Storage: Store in airtight containers under inert atmosphere (N2/Ar) to prevent degradation .

- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.